molecular formula C7H9N5OS B2862967 3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one CAS No. 5102-46-5

3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one

Cat. No.: B2862967
CAS No.: 5102-46-5
M. Wt: 211.24
InChI Key: QZMYEHWXWVMHMA-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one is a useful research compound. Its molecular formula is C7H9N5OS and its molecular weight is 211.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazole and triazole derivatives involves various reagents, catalysts, and solvents under different reaction conditions to achieve new compounds with potential biological activities. For instance, the synthesis of imino-4-methoxyphenol thiazole derived Schiff base ligands and their spectral characterization highlight the process of obtaining compounds with potential antimicrobial activity (H. M. Vinusha et al., 2015). Additionally, the study by N. Berber (2022) explores the synthesis of thiazole compounds under various conditions to find the best efficiency, using different bases and solvents.

Antimicrobial Activity

Research on the antimicrobial properties of thiazole and triazole derivatives demonstrates their potential against various bacterial and fungal strains. The synthesis and evaluation of antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, reveal that these compounds can be active, particularly against B. subtilis and fungi (T. Önkol et al., 2008).

Biological Activities Beyond Antimicrobial Effects

The exploration of thiazolo-triazole compounds for their protective effects against ethanol-induced oxidative stress in mouse brain and liver tissues showcases the potential of these compounds in addressing oxidative stress-related conditions (G. Aktay et al., 2005).

Properties

IUPAC Name

(2Z)-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5OS/c1-2-12-6(13)3-14-7(12)10-11-4-8-9-5-11/h4-5H,2-3H2,1H3/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMYEHWXWVMHMA-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CSC1=NN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)CS/C1=N\N2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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